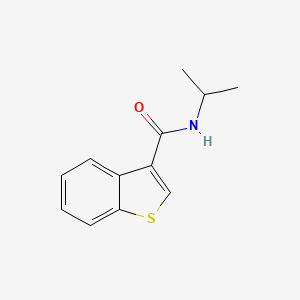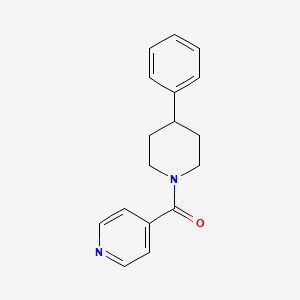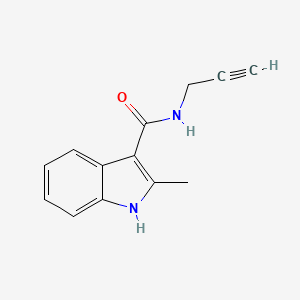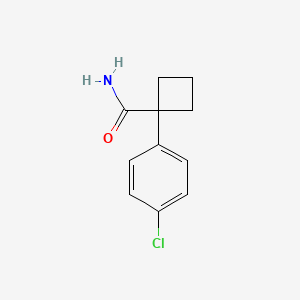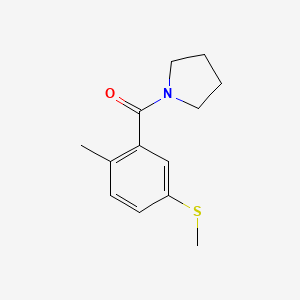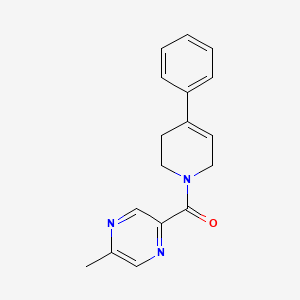
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as MPDPH, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and is being researched for its potential applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. It has also been shown to improve cognitive function and memory in animal studies. (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to have neuroprotective effects, which can help protect the brain from damage caused by various factors such as oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments include its potential applications in the field of biochemistry and physiology. It has shown promising results in various studies and has potential for use in the treatment of various diseases. The limitations of using (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One potential direction is the development of new drugs based on the structure of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone for the treatment of various diseases. Another potential direction is the study of the mechanism of action of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone to better understand its biochemical and physiological effects. Additionally, the potential side effects of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone need to be further studied to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA) in the presence of a solvent such as dichloromethane (DCM). The resulting product is then purified by column chromatography to obtain pure (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone.
Applications De Recherche Scientifique
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. It has also been studied for its potential use as a neuroprotective agent.
Propriétés
IUPAC Name |
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-11-19-16(12-18-13)17(21)20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-7,11-12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSYQKGMFFQHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

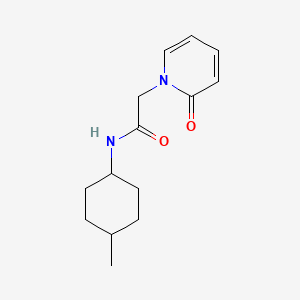
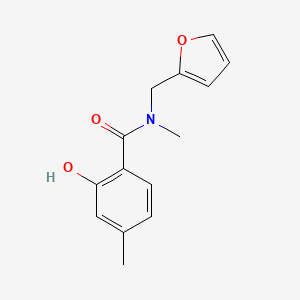

![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)


